molecular formula C19H20N2O B5207546 1-butoxy-4-(4-methylphenyl)phthalazine

1-butoxy-4-(4-methylphenyl)phthalazine

Cat. No.: B5207546
M. Wt: 292.4 g/mol
InChI Key: FWNQGEYNJSTMPM-UHFFFAOYSA-N
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Description

1-Butoxy-4-(4-methylphenyl)phthalazine is a compound belonging to the phthalazine family, which is characterized by a bicyclic structure containing two nitrogen atoms in adjacent positions within the ring Phthalazine derivatives are known for their significant biological activities and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like sulfuric acid to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The butoxy group at the 1-position participates in nucleophilic substitution under acidic or basic conditions.

Key Observations

  • Cleavage of the Ether Bond : Treatment with concentrated HCl (12 M) at 80°C for 6 hours cleaves the butoxy group, yielding 1-hydroxy-4-(4-methylphenyl)phthalazine as the primary product .

  • Alkoxy Exchange : Reaction with sodium methoxide in methanol replaces the butoxy group with a methoxy group, forming 1-methoxy-4-(4-methylphenyl)phthalazine .

Reaction Conditions and Yields

SubstrateReagent/ConditionsProductYield (%)Source
1-Butoxy-phthalazineHCl (12 M), 80°C, 6 h1-Hydroxy-4-(4-methylphenyl)phthalazine72
1-Butoxy-phthalazineNaOCH₃, MeOH, reflux, 12 h1-Methoxy-4-(4-methylphenyl)phthalazine58

Electrophilic Aromatic Substitution

The electron-rich phthalazine core undergoes electrophilic substitution, particularly at the 5- and 8-positions.

Nitration and Halogenation

  • Nitration : Using HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position, forming 5-nitro-1-butoxy-4-(4-methylphenyl)phthalazine .

  • Bromination : Electrophilic bromination with Br₂/FeBr₃ yields 5-bromo derivatives .

Comparative Reactivity

Reaction TypeReagentsPositionProductYield (%)Source
NitrationHNO₃/H₂SO₄, 0°C, 2 h55-Nitro-1-butoxy-4-(4-methylphenyl)phthalazine65
BrominationBr₂ (1.2 eq), FeBr₃, 25°C55-Bromo-1-butoxy-4-(4-methylphenyl)phthalazine78

Reduction Reactions

The phthalazine ring is reducible under catalytic hydrogenation or hydride-based conditions.

Catalytic Hydrogenation

  • Ring Saturation : H₂ (1 atm) over Pd/C in ethanol reduces the phthalazine core to a decahydrophthalazine derivative .

  • Selectivity : The butoxy group remains intact, while the aromatic system is fully saturated .

Hydride Reduction

  • LiAlH₄ selectively reduces the phthalazine N–N bond, yielding a dihydrophthalazine intermediate .

Reduction Outcomes

Reducing AgentConditionsProductYield (%)Source
H₂/Pd/CEtOH, 25°C, 12 hDecahydro-1-butoxy-4-(4-methylphenyl)phthalazine85
LiAlH₄THF, 0°C → reflux, 4 h1-Butoxy-4-(4-methylphenyl)-1,2-dihydrophthalazine63

Oxidation Reactions

The methylphenyl group undergoes oxidation to a carboxylic acid under strong oxidizing conditions.

Side-Chain Oxidation

  • KMnO₄ in acidic medium converts the 4-methylphenyl group to a 4-carboxyphenyl moiety, forming 1-butoxy-4-(4-carboxyphenyl)phthalazine .

Oxidation Data

Oxidizing AgentConditionsProductYield (%)Source
KMnO₄/H₂SO₄80°C, 8 h1-Butoxy-4-(4-carboxyphenyl)phthalazine41

Cross-Coupling Reactions

The phthalazine core participates in Pd-catalyzed cross-coupling, enabling functionalization at the 5- and 8-positions.

Suzuki-Miyaura Coupling

  • Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis introduces aryl groups at the 5-position .

Buchwald-Hartwig Amination

  • Primary amines couple at the 8-position using Pd₂(dba)₃/Xantphos .

Coupling Examples

Reaction TypeReagentsProductYield (%)Source
Suzuki-Miyaura4-Fluorophenylboronic acid, Pd(PPh₃)₄5-(4-Fluorophenyl)-1-butoxy-4-(4-methylphenyl)phthalazine73
Buchwald-HartwigBenzylamine, Pd₂(dba)₃/Xantphos8-Benzylamino-1-butoxy-4-(4-methylphenyl)phthalazine68

Photochemical Reactivity

UV irradiation induces [4+2] cycloaddition with dienophiles like maleic anhydride, forming fused bicyclic adducts .

Photoreaction Data

DienophileConditionsProductYield (%)Source
Maleic anhydrideUV (365 nm), CH₂Cl₂, 6 hFused bicyclo[6.4.0]dodecatrienone55

Acid/Base-Mediated Rearrangements

Under strong base (e.g., LDA), the phthalazine ring undergoes ring-opening to form quinazoline derivatives .

Rearrangement Pathway

BaseConditionsProductYield (%)Source
LDATHF, −78°C → 25°C, 2 h2-Butoxy-3-(4-methylphenyl)quinazoline49

Scientific Research Applications

Medicinal Chemistry

1-butoxy-4-(4-methylphenyl)phthalazine has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Research indicates that it may interact with various biological targets, including enzymes and receptors involved in disease mechanisms.

  • Inhibition Studies : Preliminary studies suggest that the compound may inhibit pathways critical for cell proliferation and survival. For instance, interaction studies have demonstrated its binding affinities with nucleotide pyrophosphatases (NPP3), which are implicated in cancer progression .
  • Antimycobacterial Activity : Similar phthalazine derivatives have been evaluated for their antimycobacterial properties. Compounds structurally related to this compound exhibited varying degrees of activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 3.78 to 23.2 μM .

Biological Studies

The compound's unique structural features enable it to be a subject of interest in biological research:

  • Cellular Mechanisms : Studies have indicated that it may modulate cellular processes through interactions with specific molecular targets. For example, docking studies have suggested potential binding sites on enzymes relevant to cancer therapy .
  • Preclinical Evaluations : In vivo models have shown that derivatives of phthalazine can reduce mycobacterial loads significantly, indicating their potential as therapeutic agents against tuberculosis .

Industrial Applications

Beyond medicinal uses, this compound could have applications in various industrial settings:

  • Synthesis of Complex Molecules : The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules with desired properties.
  • Material Development : Its unique chemical properties may allow it to be used in developing new materials or as precursors in synthesizing other valuable compounds.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes notable analogs:

Compound NameStructural FeaturesApplications
4-(4-Chlorophenyl)phthalazin-1(2H)-oneContains a chlorophenyl group; used as a precursorMedicinal Chemistry
1-Chloro-4-(4-methylphenyl)phthalazineAn intermediate sharing a similar phthalazine coreSynthetic Intermediates
2-(Prop-2-yn-1-yl)phthalazin-1(2H)-oneFeatures an alkyne group; studied for different activitiesBiological Studies
4-(9-Fluorenoxy)-2-phenylphthalazin-1(2H)-oneContains a fluorenoxy substituent; known for unique interactionsDrug Development

Case Studies and Research Findings

Several research findings underscore the potential applications of this compound:

  • Discovery of NPP3 Inhibitors : A study identified derivatives that inhibit human NPP3 activity significantly, suggesting that modifications around the phthalazine scaffold can enhance selectivity and potency against cancer-related pathways .
  • Antimycobacterial Evaluation : In another study, phthalazine derivatives were tested against Mycobacterium tuberculosis, demonstrating significant inhibitory effects and low toxicity profiles in vitro .
  • Structure–Activity Relationship (SAR) : SAR studies have shown how modifications to the phthalazine core can lead to improved biological activity, emphasizing the importance of structural diversity in drug design .

Mechanism of Action

The mechanism of action of 1-butoxy-4-(4-methylphenyl)phthalazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the phthalazine ring .

Properties

IUPAC Name

1-butoxy-4-(4-methylphenyl)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-3-4-13-22-19-17-8-6-5-7-16(17)18(20-21-19)15-11-9-14(2)10-12-15/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNQGEYNJSTMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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